molecular formula C26H28N4O3S B2785748 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide CAS No. 683767-44-4

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide

Cat. No.: B2785748
CAS No.: 683767-44-4
M. Wt: 476.6
InChI Key: MLYUEWWTSPBMAB-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is a complex organic compound that features a benzimidazole moiety, a phenyl group, and a sulfamoyl benzamide structure

Mechanism of Action

Target of Action

Similar compounds have been shown to exhibit antibacterial activity , suggesting that the compound may target bacterial cells.

Mode of Action

It’s worth noting that similar compounds have shown promising activity against staphylococcus aureus . This suggests that the compound may interact with bacterial cells, leading to their elimination.

Biochemical Pathways

Given the antibacterial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in bacterial cells, leading to their death.

Pharmacokinetics

Admet calculations for similar compounds have shown a favourable pharmacokinetic profile , suggesting that this compound may also have desirable ADME properties.

Result of Action

The result of the compound’s action is the elimination of bacterial cells, as suggested by the bactericidal activity of similar compounds against Staphylococcus aureus . This compound may therefore have potential applications in the treatment of bacterial infections.

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out under relatively milder reaction conditions , suggesting that the compound may be stable under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The sulfamoyl benzamide moiety is added via a nucleophilic substitution reaction, where the amine group of the benzimidazole reacts with a sulfonyl chloride derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using bromine or chlorination using thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-dimethylamine
  • N-[4-(1H-benzimidazol-2-yl)phenyl]-N,N-diethylamine

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide is unique due to its sulfamoyl benzamide structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents with improved efficacy and safety profiles .

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3S/c1-3-5-18-30(4-2)34(32,33)22-16-12-20(13-17-22)26(31)27-21-14-10-19(11-15-21)25-28-23-8-6-7-9-24(23)29-25/h6-17H,3-5,18H2,1-2H3,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLYUEWWTSPBMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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